molecular formula C10H11BrO B11946111 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B11946111
M. Wt: 227.10 g/mol
InChI Key: OTLLBSSGPSQQJY-UHFFFAOYSA-N
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Description

2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . It is a brominated derivative of tetrahydronaphthol and is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. This reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 1,2,3,4-tetrahydronaphthalen-1-ol derivatives with different functional groups.

    Oxidation Reactions: Products include 2-bromo-1,2,3,4-tetrahydronaphthalen-1-one or 2-bromo-1,2,3,4-tetrahydronaphthalen-1-aldehyde.

    Reduction Reactions: The major product is 1,2,3,4-tetrahydronaphthalen-1-ol.

Scientific Research Applications

2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its structural framework allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group. This combination imparts distinct reactivity and allows for versatile applications in various fields of research and industry. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2

InChI Key

OTLLBSSGPSQQJY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C1Br)O

Origin of Product

United States

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